molecular formula C14H10N2O2 B11995381 4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile

4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile

Katalognummer: B11995381
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: WBKRRJCLHBGPOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile is a Schiff base compound characterized by the presence of a -C=N- group formed by the condensation of an amine and a carbonyl group. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Analyse Chemischer Reaktionen

4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts.

Wissenschaftliche Forschungsanwendungen

4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound has been studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the development of corrosion inhibitors for metals.

Wirkmechanismus

The mechanism of action of 4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile involves its ability to form stable complexes with metal ions. This property is utilized in its role as a corrosion inhibitor, where it adsorbs onto metal surfaces and forms a protective layer. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile include other Schiff bases derived from different aldehydes and amines. For example:

Eigenschaften

Molekularformel

C14H10N2O2

Molekulargewicht

238.24 g/mol

IUPAC-Name

4-[(2,3-dihydroxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H10N2O2/c15-8-10-4-6-12(7-5-10)16-9-11-2-1-3-13(17)14(11)18/h1-7,9,17-18H

InChI-Schlüssel

WBKRRJCLHBGPOH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.